Acetyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5133. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

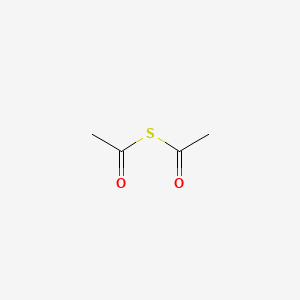

Structure

3D Structure

Properties

IUPAC Name |

S-acetyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCQJLQPDJPRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186058 | |

| Record name | Acetic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-39-1 | |

| Record name | Ethanethioic acid, 1,1′-anhydrosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic thioanhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic thioanhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W3N6DYV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Acetyl Sulfide and Thioacetic Acid: Properties, Synthesis, and Applications in Research and Drug Development

Introduction

In the landscape of chemical synthesis and drug discovery, sulfur-containing compounds hold a significant position due to their unique reactivity and presence in numerous bioactive molecules.[1] The term "acetyl sulfide" can be ambiguous, potentially referring to two distinct but related organosulfur compounds: this compound (also known as Dithis compound or Acetic Thioanhydride) and Thioacetic Acid. This guide provides a comprehensive technical overview of both compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into their respective chemical properties, synthesis protocols, and key applications, with a focus on their roles in modern organic synthesis and medicinal chemistry.

Part 1: Disambiguation: this compound vs. Thioacetic Acid

It is crucial to first distinguish between the two compounds often associated with the term "this compound."

-

This compound (Dithis compound) : As the thioanhydride of acetic acid, this compound features a sulfur atom bonded to two acetyl groups.[2]

-

Thioacetic Acid : This compound is a thioic acid, representing the sulfur analog of acetic acid where one of the oxygen atoms of the carboxylic acid is replaced by a sulfur atom.[3]

This guide will cover both compounds in separate sections to provide a clear and detailed understanding of each.

Section A: this compound (Dithis compound)

Chemical Identity:

-

IUPAC Name: S-acetyl ethanethioate[4]

-

Molecular Formula: C4H6O2S[6]

-

Molecular Weight: 118.15 g/mol [6]

1. Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4H6O2S | [6] |

| Molecular Weight | 118.15 g/mol | [6] |

| Appearance | Colorless to Light yellow clear liquid | [7] |

| Boiling Point | ~157 °C | [8] |

| SMILES | CC(=O)SC(=O)C | [9] |

2. Synthesis of this compound

A convenient method for the synthesis of this compound involves the reaction of acetic anhydride with hydrogen sulfide.[3] While historical methods involving acetyl chloride and potassium sulfide often resulted in significant decomposition and the formation of acetic acid as a byproduct, newer approaches have improved the yield and purity of the final product.[8]

3. Applications in Research and Drug Development

This compound serves as a reagent in specialized synthetic applications.

-

Purification of Alkylolamides: It is utilized in the purification process of alkylolamides, which are compounds that have been investigated for their potential anti-HIV-1 activity.[5]

-

Thiosialoside Synthesis: In the synthesis of thiosialosides, which are sulfur analogs of sialosides with potential therapeutic applications, an acetyl disulfide derivative has been identified as a byproduct, indicating the complex reactivity of acetylating sulfur compounds in such reactions.[10]

-

Source of Bioactive Disulfides: The related compound, acetyl deacylasadisulfide, a vinyl disulfide isolated from asafoetida, has demonstrated the ability to suppress the proliferation of human melanoma cells by inducing apoptosis, highlighting the potential of acetylated sulfur compounds in cancer research.[11]

4. Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7]

Section B: Thioacetic Acid

Chemical Identity:

1. Physicochemical Properties

The following table summarizes the key physicochemical properties of Thioacetic Acid.

| Property | Value | Reference |

| Molecular Formula | C2H4OS | [3] |

| Molecular Weight | 76.12 g/mol | [13] |

| Appearance | Yellow liquid with a strong thiol-like odor | [3] |

| Boiling Point | 88-91.5 °C | |

| Density | 1.065 g/mL at 25 °C | |

| pKa | ~3.4 | [3] |

2. Synthesis of Thioacetic Acid

Thioacetic acid is commonly prepared through the reaction of acetic anhydride with hydrogen sulfide.[3] An alternative method involves the reaction of phosphorus pentasulfide with glacial acetic acid, followed by distillation.[3]

Experimental Protocol: Synthesis of Thioacetic Acid from Acetic Anhydride and Hydrogen Sulfide

-

Setup: A reaction flask equipped with a gas inlet tube, a stirrer, and a condenser is charged with acetic anhydride.

-

Reaction: Hydrogen sulfide gas is bubbled through the acetic anhydride with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Workup: Upon completion of the reaction (as monitored by appropriate analytical techniques such as GC or TLC), the reaction mixture contains thioacetic acid and acetic acid.

-

Purification: The thioacetic acid is purified by fractional distillation to separate it from the acetic acid byproduct.

3. Applications in Research and Drug Development

Thioacetic acid is a versatile reagent primarily used for the introduction of thiol groups (-SH) into molecules.[13][14]

-

Thiolation Reactions: It is widely used to convert alkyl halides to thiols via a two-step process involving the formation of a thioacetate ester followed by hydrolysis.[3] This method is often preferred due to its milder reaction conditions and higher selectivity compared to the direct use of hydrogen sulfide.[14]

Workflow for Thiol Introduction using Thioacetic Acid

Caption: General workflow for the synthesis of thiols from alkyl halides using thioacetic acid.

-

Pharmaceutical Synthesis:

-

Paracetamol: Potassium thioacetate, a salt of thioacetic acid, can be used to convert nitroarenes to aryl acetamides in a single step, a reaction useful in the synthesis of pharmaceuticals like paracetamol.[3]

-

Captopril: Thioacetic acid is a key reagent in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[14]

-

-

Peptide Synthesis: Thioacetic acid and its derivatives are employed in the synthesis of N-protected amino thioacids, which are valuable building blocks in peptide synthesis.[15]

-

Mild Reducing Agent: Thioacetic acid can function as a mild reducing agent for various transformations, including the deoxygenation of sulfoxides and the reduction of azides.[16]

4. Safety and Handling

Thioacetic acid is a highly flammable liquid and is toxic if swallowed.[17] It can cause serious eye damage and may lead to an allergic skin reaction.[17]

Mandatory Safety Precautions:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use explosion-proof electrical equipment.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17]

Both this compound (Dithis compound) and Thioacetic Acid are valuable reagents in the field of organic synthesis and drug development. While Thioacetic Acid is more commonly employed, particularly for the introduction of thiol groups in a wide range of applications including the synthesis of blockbuster drugs, this compound and its derivatives are finding niche applications, with emerging research highlighting their potential in areas like anti-cancer therapy. A clear understanding of the properties, synthesis, and applications of both compounds is essential for researchers and scientists working to advance chemical synthesis and discover new therapeutic agents.

References

- THIOACETIC ACID CAS No 507-09-5 - Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.

-

Thioacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- Material Safety Data Sheet - Thioacetic Acid, 96% (GC). (n.d.). Cole-Parmer.

- Thioacetic Acid: A Versatile Reagent for Custom Synthesis Projects. (n.d.). Biosynth.

-

Thioacetic acid. (n.d.). In NIST WebBook. Retrieved from [Link]

- A Convenient Synthesis of this compound. (1949). Journal of the American Chemical Society.

- SAFETY DATA SHEET - Thioacetic acid. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Thioacetic acid for synthesis. (n.d.). Merck Millipore.

- Thioacetic Acid | 507-09-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- What is the synthetic route of Thioacetic acid. (2023). Bloom Tech.

- THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS. (2015). Loba Chemie.

-

Thioacetic acid, AcSH. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Diacetyl sulphide. (n.d.). In NIST WebBook. Retrieved from [Link]

- This compound | CAS No. 3232-39-1. (n.d.). Clearsynth.

- Thioacetic Acid/NaSH-Mediated Synthesis of N-Protected Amino Thioacids and Their Utility in Peptide Synthesis. (2014). The Journal of Organic Chemistry.

- A Convenient Synthesis of this compound. (n.d.). Journal of the American Chemical Society.

- A Convenient Synthesis of this compound. (2002).

- Chemical Properties of Diacetyl sulphide (CAS 3232-39-1). (n.d.). Cheméo.

- Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. (n.d.).

- The Hydrogen Sulfide Releasing Molecule Acetyl Deacylasadisulfide Inhibits Metastatic Melanoma. (2017). Frontiers in Pharmacology.

- Iron–sulfur world hypothesis. (n.d.). In Wikipedia.

- This compound | 3232-39-1. (n.d.). TCI AMERICA.

-

Acetic thioanhydride | C4H6O2S. (n.d.). In PubChem. Retrieved from [Link]

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry.

- Using hydrogen sulfide to design and develop drugs. (2015). Expert Opinion on Drug Discovery.

- Using hydrogen sulfide to design and develop drugs. (2016). PubMed.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Diacetyl sulphide [webbook.nist.gov]

- 3. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 4. Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3232-39-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 3232-39-1 | TCI AMERICA [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. clearsynth.com [clearsynth.com]

- 10. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 11. Frontiers | The Hydrogen Sulfide Releasing Molecule Acetyl Deacylasadisulfide Inhibits Metastatic Melanoma [frontiersin.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. scbt.com [scbt.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thioacetic acid, AcSH [organic-chemistry.org]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. merckmillipore.com [merckmillipore.com]

An In--Depth Technical Guide to the Chemical Properties of Diacetyl Sulfide

Introduction

Diacetyl sulfide (CAS No. 3232-39-1), systematically known as ethanethioic acid anhydrosulfide or acetic thioanhydride, is the sulfur analogue of acetic anhydride.[1][2] It serves as a reactive and versatile building block in organic synthesis, primarily functioning as an efficient acetylating and sulfur-transfer agent. Its unique reactivity, stemming from the replacement of the bridging oxygen in acetic anhydride with a sulfur atom, makes it a compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic methodology development.

This technical guide provides a comprehensive overview of the core chemical properties of dithis compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its molecular structure, spectroscopic signature, synthesis, and chemical reactivity. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Molecular Structure and Properties

A thorough understanding of the molecular architecture and physical characteristics of dithis compound is fundamental to its application.

Chemical Identification

The fundamental identifiers for dithis compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂S | [1][2][3][4] |

| Molecular Weight | 118.154 g/mol | [1][2][3][4] |

| CAS Registry Number | 3232-39-1 | [1][2][3][4] |

| Common Synonyms | This compound, Acetic thioanhydride, Ethanethioic acid, anhydrosulfide, 1,1'-Thiobis-(ethane-1-one) | [1][2][3] |

| Appearance | Colorless to light yellow liquid |

Structural and Conformational Analysis

Unlike the flexible nature of many acyclic molecules, dithis compound exhibits a remarkably rigid structure. Gas electron diffraction studies, corroborated by quantum chemical calculations, have demonstrated that the molecule predominantly adopts a planar heavy-atom skeleton.[5] The conformation is described as [sp,ap], indicating specific torsional angles around the C-S bonds. This planarity influences its reactivity and intermolecular interactions. The central C-S-C bond angle is approximately 108.8°.[5]

Physical Properties

The key physical properties of dithis compound have been experimentally determined and are crucial for its handling, purification, and use in reactions.

| Property | Value | Reference(s) |

| Boiling Point | 62 °C @ 20 mmHg (2.67 kPa) | [6] |

| 82 °C @ 50 mmHg (6.67 kPa) | [6] | |

| Density (d²⁰₄) | 1.1317 g/cm³ | [6] |

| Refractive Index (n²⁰D) | 1.4826 | [6] |

| Enthalpy of Vaporization (ΔvapH) | 54.2 kJ/mol | [7] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous method for identifying and assessing the purity of dithis compound. The expected spectral data are derived from its known structure and published experimental results.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the six protons of the two methyl groups are chemically equivalent. The spectrum is therefore expected to show a single, sharp singlet. The chemical shift should appear in the range of δ 2.3-2.7 ppm, characteristic of methyl protons adjacent to a carbonyl group.

-

¹³C NMR: The spectrum will exhibit two distinct signals. The methyl carbons will produce a signal in the aliphatic region (approx. δ 25-35 ppm), while the two equivalent carbonyl carbons will appear significantly downfield (approx. δ 190-200 ppm) due to the deshielding effect of the adjacent oxygen and sulfur atoms.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups. A key feature is the presence of two distinct C=O stretching bands, typically observed around 1720 cm⁻¹ and 1780 cm⁻¹. This splitting arises from symmetric and asymmetric stretching modes. Changes in the physical state (gas vs. condensed phase) can cause shifts in these frequencies, which is attributed to differences in the local molecular environment rather than the presence of multiple conformers.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a definitive tool for confirming the molecular weight and elucidating the structure through fragmentation patterns.[9]

-

Molecular Ion (M⁺•): A peak at m/z = 118, corresponding to the molecular weight of C₄H₆O₂S, will be observed.[1]

-

Key Fragmentation: The primary fragmentation pathway involves the cleavage of the C-S bond or the C-C bond adjacent to the carbonyl group. The most abundant fragment is typically the acetyl cation ([CH₃CO]⁺) at m/z = 43. Another significant fragment may be observed at m/z = 75, corresponding to the [CH₃COS]⁺ fragment.

Synthesis and Purification

While several methods can be conceptualized for the synthesis of thioanhydrides, a practical and efficient laboratory-scale approach involves the reaction of an acyl chloride with a suitable sulfur source.

Synthetic Pathways

Dithis compound has been formed in gas-phase kinetic studies via the reaction of ketene with thioacetic acid.[4] However, for preparative synthesis, a more robust method is the reaction of acetyl chloride with a sulfide salt. The use of lithium aluminum hydrosulfide (LiAlHSH) has been reported as an effective method for producing various diacyl sulfides and is adaptable for this purpose.[10]

Recommended Laboratory Protocol: Synthesis from Acetyl Chloride

This protocol is adapted from established methods for thioanhydride synthesis.[10] Causality: The reaction's success hinges on the nucleophilic attack of the hydrosulfide anion on the electrophilic carbonyl carbon of two equivalents of acetyl chloride. Anhydrous conditions are paramount to prevent the rapid hydrolysis of acetyl chloride and the dithis compound product.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

-

Reagent Preparation: In a separate flask, prepare a solution of lithium aluminum hydrosulfide (LiAlHSH) or use a commercially available solution. Alternatively, a suspension of sodium sulfide (Na₂S) in an anhydrous polar aprotic solvent like acetonitrile can be used.

-

Initial Reaction: Charge the reaction flask with the sulfur source suspended or dissolved in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (2.2 equivalents) dropwise to the cooled suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The second equivalent of acetyl chloride reacts with the intermediate thioacetate.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield pure dithis compound.[6]

Chemical Reactivity and Stability

General Reactivity

Dithis compound is an effective electrophile at the carbonyl carbon. Its reactivity is analogous to, but distinct from, acid anhydrides and acyl chlorides. The C(O)-S bond is readily cleaved by nucleophiles, making it an excellent acetyl-transfer agent.

Nucleophilic Acyl Substitution

The primary mode of reactivity for dithis compound is nucleophilic acyl substitution. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to deliver an acetyl group. For instance, reaction with an amine (R-NH₂) will yield an N-acetylated amide (CH₃CONHR) and thioacetic acid. This reactivity is the cornerstone of its utility in organic synthesis. The reaction of cyclic thioanhydrides with amines to afford amides functionalized with thioacids is a well-established precedent.[11][12]

Hydrolysis

In the presence of water, dithis compound will undergo hydrolysis to yield two equivalents of thioacetic acid. This reaction is typically faster than the hydrolysis of the corresponding diacetyl disulfide and underscores the need for anhydrous handling and storage conditions.

Stability and Storage

Dithis compound is a reactive compound and should be stored with care. To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. Long-term storage at refrigerated temperatures is recommended to minimize decomposition.

Safety and Handling

No specific safety data sheet (SDS) is widely available for dithis compound. Therefore, a conservative approach to safety must be adopted based on the properties of analogous compounds such as thioacetic acid and other flammable, malodorous organosulfur reagents.[13][14]

-

General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, and a flame-resistant lab coat.

-

Flammability: Dithis compound is expected to be a flammable liquid.[15] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.

-

Toxicity and Irritation: Assumed to be a skin and eye irritant.[16] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Hazardous Decomposition: Upon combustion, it will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[14][15]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Diacetyl sulphide - NIST WebBook. [Link]

-

Chemical Properties of Diacetyl sulphide (CAS 3232-39-1) - Cheméo. [Link]

-

Diacetyl sulphide Reaction Thermochemistry Data - NIST WebBook. [Link]

-

What is the synthetic route of Thioacetic acid - Knowledge - Bloom Tech. [Link]

-

Thioacetic acid - Wikipedia. [Link]

-

Diacetyl sulphide - NIST WebBook. [Link]

-

Diacetyl disulfide | C4H6O2S2 | CID 10855643 - PubChem. [Link]

-

Cyclic Thioanhydrides: Linchpins for Multicomponent Coupling Reactions Based on the Reaction of Thioacids with Electron-Deficient Sulfonamides and Azides - ACS Publications. [Link]

-

A simple and efficient synthesis of fatty thioacids - PubMed. [Link]

-

Preparation of thioacetic acid - PrepChem.com. [Link]

-

Structure and Conformational Properties of Dithis compound in the Gaseous and Condensed Phases Explored by Gas Electron Diffraction - American Chemical Society. [Link]

- SU1594174A1 - Method of producing thioacetic acid - Google P

-

Diacetyl sulphide Phase Change Data - NIST WebBook. [Link]

-

Thioanhydrides. 3. Synthesis, properties and Diels-Alder reactions of sulfur analogs of 1,8-naphthalic anhydride - ACS Publications. [Link]

-

Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC. [Link]

-

Physical Properties of Thioacetic Acid and Dithis compound - ACS Publications. [Link]

-

Physical Properties of Thioacetic Acid and Dithis compound | Journal of the American Chemical Society. [Link]

-

Diethyl sulfide - Wikipedia. [Link]

-

Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free Radical Addition, Nucleophilic Ring Opening and Subsequent Thiocarboxylate Manipulation - PMC. [Link]

-

Thioanhydrides. 3. Synthesis, properties and Diels-Alder reactions of sulfur analogs of 1,8-naphthalic anhydride - ACS. [Link]

-

Physical Properties (Diacetyl) - Bio-Web. [Link]

-

Short communication: Reactivity of diacetyl with cleaning and sanitizing agents - PubMed. [Link]

-

A Convenient Synthesis of Diacyl Sulfides Using a Novel Sulfur Transfer Reagent. | Request PDF - ResearchGate. [Link]

-

Disulfide synthesis by S-S coupling - Organic Chemistry Portal. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. [Link]

-

Smell-Free Sulfide Synthesis - ChemistryViews. [Link]

-

Sensory Specificities Involving Acetaldehyde and Diacetyl in Wines Produced without Added Sulfur Dioxide | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

- US2462107A - Process for preparation of diacetyl - Google P

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. Diacetyl sulphide [webbook.nist.gov]

- 2. Diacetyl sulphide [webbook.nist.gov]

- 3. Diacetyl sulphide (CAS 3232-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Diacetyl sulphide [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diacetyl sulphide [webbook.nist.gov]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free Radical Addition, Nucleophilic Ring Opening and Subsequent Thiocarboxylate Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 14. cpchem.com [cpchem.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

"acetyl sulfide molecular structure"

An In-depth Technical Guide to the Molecular Structure of Acetyl Sulfide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS 3232-39-1), also known as S-acetyl ethanethioate or acetic thioanhydride.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced structural and electronic properties that dictate the chemical behavior of this important reagent. We will explore its molecular geometry, bonding characteristics, and spectroscopic signature, grounding the discussion in established chemical principles. Furthermore, this guide outlines a standard synthetic protocol and discusses the molecule's reactivity as a direct consequence of its structure, offering field-proven insights into its application.

Introduction: Defining this compound in its Chemical Context

This compound is an organosulfur compound that serves as a valuable intermediate in organic synthesis.[3] Its utility stems from the unique reactivity imparted by the thioanhydride functional group. A precise understanding of its three-dimensional structure and electronic distribution is paramount for predicting its behavior and optimizing its use in complex synthetic pathways.

Nomenclature and Chemical Identification

Proper identification is critical to distinguish this compound from related compounds. It is most formally known by its IUPAC name, S-acetyl ethanethioate.[1][2] However, it is commonly referred to as this compound, dithis compound, or acetic thioanhydride.[2][4] Key identifiers are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | S-acetyl ethanethioate | [1][2] |

| Common Names | This compound, Dithis compound, Acetic Thioanhydride | [2][4][5] |

| CAS Number | 3232-39-1 | [1][6] |

| Molecular Formula | C₄H₆O₂S | [4][6] |

| Molecular Weight | 118.15 g/mol | [4][6] |

| SMILES | CC(=O)SC(=O)C | [7][8] |

Critical Distinction: this compound vs. Thioacetic Acid

This compound, (CH₃CO)₂S, is the thioanhydride of acetic acid. It is structurally distinct from its related thioacid, thioacetic acid (CH₃COSH).[9] Thioacetic acid exists predominantly in the thiol tautomeric form (ethanethioic S-acid) rather than the thione form (ethanethioic O-acid), a preference driven by the superior strength of the carbon-oxygen double bond.[9][10] This distinction is crucial, as the two compounds exhibit markedly different reactivity. Thioacetic acid, with a pKa near 3.4, is a potent acid and a source for the thioacetate anion, which is an excellent nucleophile for introducing thiol groups.[9][10] this compound, lacking the acidic proton, functions primarily as an electrophilic acetylating or thioacetylating agent.

Molecular Geometry and Bonding Analysis

The reactivity of this compound is a direct consequence of its electronic structure and three-dimensional shape. The central sulfur atom, flanked by two acetyl groups, creates a unique electronic environment.

Electronic Configuration and Hybridization

The this compound molecule features a central sulfur atom linking two carbonyl carbons. The geometry around each carbonyl carbon is trigonal planar, consistent with sp² hybridization. These carbons form sigma bonds with the methyl carbon, the carbonyl oxygen, and the central sulfur atom. The central sulfur atom adopts a bent geometry, indicative of sp³ hybridization, with two sigma bonds to the carbonyl carbons and two lone pairs of electrons.

Diagram of Molecular Structure

The connectivity and basic geometry of this compound are illustrated below.

Caption: Ball-and-stick model of this compound, (CH₃CO)₂S.

Key Geometric Parameters

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| C=O | ~1.21 | O=C-S | ~122 |

| C-S | ~1.81 | C-S-C | ~103 |

| C-C | ~1.51 | O=C-C | ~123 |

Note: These values are representative of thioesters and organic sulfides and serve as close approximations in the absence of specific crystallographic data for this compound.

Spectroscopic Signature: Elucidating Structure

Spectroscopic methods are indispensable for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching vibration. Due to the influence of the adjacent sulfur atom, this peak typically appears around 1710-1720 cm⁻¹ . The C-S stretching vibrations are weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹ .

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides definitive evidence for the molecular weight and fragmentation pattern. The NIST WebBook database contains mass spectral data for this compound.[6] The molecular ion peak ([M]⁺) is observed at m/z = 118. The primary fragmentation pathway involves the cleavage of the C-S bond, leading to a prominent acetyl cation (CH₃CO⁺) peak at m/z = 43 , which is often the base peak.

Synthesis and Structural Validation

The preparation of this compound requires careful control of reaction conditions to avoid decomposition and the formation of byproducts like acetic acid.

A Convenient Synthetic Protocol

A common and effective method for synthesizing this compound involves the reaction of acetyl chloride with a sulfide salt, such as potassium sulfide.[11] However, this method can lead to tar formation. An alternative and often cleaner synthesis reacts acetic anhydride with hydrogen sulfide, which first produces thioacetic acid, a portion of which can then react further.[9] A more direct high-yield synthesis has been developed to overcome issues with byproducts.[11][12]

Protocol: Synthesis from Acetyl Chloride and Sodium Sulfide

This protocol is adapted from established methods for preparing thioanhydrides.

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar). Anhydrous solvent (e.g., THF or diethyl ether) is added to the flask.

-

Reagent Addition: Anhydrous sodium sulfide (Na₂S) is suspended in the solvent. The flask is cooled in an ice bath.

-

Slow Addition: Acetyl chloride (2 equivalents) is added dropwise via the dropping funnel with vigorous stirring over 1-2 hours, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Workup: The resulting mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[11]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Reactivity Profile: Structure Dictates Function

The thioanhydride linkage is the key to this compound's reactivity. The presence of two electron-withdrawing acetyl groups makes the central sulfur atom electron-deficient. More importantly, the carbonyl carbons are highly electrophilic, similar to those in acid anhydrides.

This structure allows this compound to act as an effective acetylating agent , transferring an acetyl group (CH₃CO-) to nucleophiles such as alcohols, amines, and thiols. The reaction is driven by the formation of the stable thioacetate anion as a leaving group. This dual functionality makes it a versatile reagent in synthetic chemistry, capable of participating in a range of transformations where controlled acetylation is required.

Conclusion

The molecular structure of this compound, characterized by a central sp³-hybridized sulfur atom linking two sp²-hybridized carbonyl carbons, defines its chemical identity and utility. Its bent, thioanhydride geometry results in highly electrophilic carbonyl centers, making it an excellent acetylating agent. A thorough understanding of its geometric parameters, spectroscopic signatures, and synthetic pathways, as detailed in this guide, is essential for its effective application in research and development, enabling chemists to harness its reactivity with precision and confidence.

References

-

Wikipedia. Thioacetic acid.

-

Crouch, W. W. (1952). A Convenient Synthesis of this compound. Journal of the American Chemical Society, 74(11), 2926–2927.

-

Wikipedia. Thiocarboxylic acid.

-

Clearsynth. This compound | CAS No. 3232-39-1.

-

NIST. Diacetyl sulphide. In NIST Chemistry WebBook.

-

AiFChem. This compound | 3232-39-1.

-

ChemicalBook. This compound | 3232-39-1.

-

Solubility of Things. Thioacetic acid.

-

PubChem. Thioacetic acid. National Center for Biotechnology Information.

-

Journal of the American Chemical Society. A Convenient Synthesis of this compound.

-

Cheméo. Chemical Properties of Diacetyl sulphide (CAS 3232-39-1).

-

ACS Publications. A Convenient Synthesis of this compound.

-

FDA Global Substance Registration System. This compound.

-

Santa Cruz Biotechnology. This compound | CAS 3232-39-1.

-

ResearchGate. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica.

-

Taylor, R. J. K., et al. (2008). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Tetrahedron Letters, 49(1), 143-145.

-

PubChem. Acetic thioanhydride. National Center for Biotechnology Information.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3232-39-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Diacetyl sulphide (CAS 3232-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Diacetyl sulphide [webbook.nist.gov]

- 7. 3232-39-1 | this compound - AiFChem [aifchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 10. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Thioacetic Acid from Acetic Anhydride

This guide provides an in-depth exploration of the synthesis of thioacetic acid from acetic anhydride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a deep understanding of the underlying chemical principles, safety considerations, and practical nuances essential for successful and reproducible synthesis.

Introduction: The Significance of Thioacetic Acid

Thioacetic acid (CH₃COSH) is a vital organosulfur compound and a sulfur analog of acetic acid.[1] It serves as a cornerstone reagent in organic synthesis, primarily for the introduction of thiol groups (-SH) into molecules. This functionality is critical in the development of numerous pharmaceuticals and bioactive compounds. Its conjugate base, thioacetate, is a versatile nucleophile for displacing halides and other leaving groups, paving the way for the synthesis of thioesters and, subsequently, thiols.[1] Understanding its synthesis is fundamental for chemists aiming to leverage its reactivity in complex molecular architectures.

Reaction Mechanism: The Nucleophilic Attack on an Anhydride

The synthesis of thioacetic acid from acetic anhydride and hydrogen sulfide is a classic example of nucleophilic acyl substitution. The overall reaction is as follows:

(CH₃CO)₂O + H₂S → CH₃COSH + CH₃COOH[1][2]

The reaction proceeds through the nucleophilic attack of hydrogen sulfide on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the sulfur atom of H₂S initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a leaving group, to yield thioacetic acid and acetic acid.

The reaction can be catalyzed by both acids and bases.[2][3]

-

Acid Catalysis: Protic or Lewis acids can activate the carbonyl group of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydrogen sulfide.

-

Base Catalysis: A base can deprotonate hydrogen sulfide to form the more nucleophilic hydrosulfide anion (HS⁻), which then readily attacks the anhydride.

Figure 1: Simplified reaction mechanism for the synthesis of thioacetic acid.

Synthesis Protocols: A Comparative Analysis

Several methods exist for the synthesis of thioacetic acid from acetic anhydride. The choice of method often depends on the available resources, desired scale, and safety infrastructure.

Method 1: Hydrogen Sulfide Gas with a Catalyst

This is a common and direct method. Hydrogen sulfide gas is bubbled through acetic anhydride in the presence of a catalyst.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser connected to a gas bubbler to monitor the flow of unreacted H₂S. The entire setup should be placed in a well-ventilated fume hood.

-

Charging the Reactor: Charge the flask with acetic anhydride.

-

Catalyst Addition: Add the chosen catalyst. Both acidic (e.g., acetyl chloride, hydrogen chloride) and alkaline (e.g., sodium hydroxide, triethylamine, pyridine) catalysts have been reported to be effective.[2][3]

-

Reaction Initiation: Begin stirring and introduce a steady stream of hydrogen sulfide gas into the acetic anhydride.

-

Temperature Control: The reaction is exothermic. Maintain the reaction temperature within the optimal range (typically 50-60°C) using a cooling bath as needed.[3]

-

Monitoring Progress: The reaction progress can be monitored by the uptake of hydrogen sulfide.

-

Work-up and Purification: Once the reaction is complete, the crude product, which is a mixture of thioacetic acid and acetic acid, is purified by fractional distillation.[3]

Table 1: Comparison of Catalysts for the H₂S Gas Method

| Catalyst Type | Examples | Advantages | Disadvantages |

| Acidic | Acetyl Chloride, Hydrogen Chloride | Readily available. | Can lead to the formation of diacetyl sulfide as a byproduct. Slower reaction rates compared to alkaline catalysts.[2][3] |

| Alkaline | Sodium Hydroxide, Triethylamine, Pyridine | Faster absorption of H₂S. Higher yields of thioacetic acid.[3] | Requires careful control to avoid side reactions. |

Method 2: Using a Water-Soluble Hydrosulfide

This method avoids the direct handling of large quantities of toxic hydrogen sulfide gas by using a water-soluble hydrosulfide, such as sodium hydrosulfide (NaSH).[4][5]

-

Preparation of Hydrosulfide Solution: Prepare an aqueous solution of a water-soluble hydrosulfide (e.g., sodium hydrosulfide).

-

Reaction with Acetic Anhydride: Cool the hydrosulfide solution in an ice bath and slowly add acetic anhydride with vigorous stirring. The reaction is typically carried out at a temperature below room temperature.[4]

-

Acidification: After the addition is complete, acidify the reaction mixture with a mineral acid (e.g., sulfuric acid). This converts the sodium thioacetate and sodium acetate salts to their corresponding acids.

-

Phase Separation: Thioacetic acid, being less soluble in the aqueous medium, will separate as an oily layer.[4]

-

Isolation and Purification: Separate the oily layer of crude thioacetic acid, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and purify by fractional distillation.

Figure 2: General experimental workflow for thioacetic acid synthesis.

Safety and Handling: A Critical Imperative

Both acetic anhydride and hydrogen sulfide are hazardous materials that require strict safety protocols.

-

Acetic Anhydride ((CH₃CO)₂O):

-

Hazards: Corrosive, flammable, and causes severe skin burns and eye damage.[6][7][8][9] Inhalation can be fatal.[9][10] Reacts violently with water.[8][9]

-

Handling: Always work in a well-ventilated chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7] Keep away from water and sources of ignition.[8][9][10]

-

-

Hydrogen Sulfide (H₂S):

-

Hazards: Extremely toxic, flammable, and corrosive gas with a characteristic "rotten egg" smell at low concentrations.[11] Olfactory fatigue can occur at higher concentrations, making odor an unreliable indicator of its presence.

-

Handling: All manipulations involving hydrogen sulfide must be conducted in a high-performance fume hood. A hydrogen sulfide gas detector should be in place. Ensure an appropriate scrubbing system is used to neutralize any unreacted gas.

-

Purification and Characterization

The primary impurity in the crude product is acetic acid.[1] Fractional distillation is the most effective method for purification.[3]

Table 2: Physical Properties for Separation

| Compound | Boiling Point (°C) |

| Thioacetic Acid | 93 |

| Acetic Acid | 118 |

Source:[1]

Characterization:

The purity of the final product can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the acetyl protons and a singlet for the sulfhydryl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretching band and a weaker S-H stretching band.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure a sufficient amount of H₂S is used. Optimize catalyst concentration and reaction time. |

| Loss during work-up or distillation. | Perform extractions carefully. Use an efficient distillation column. | |

| Product Contamination | Inefficient distillation. | Use a longer fractionating column or perform a second distillation. |

| Presence of dithis compound. | This can occur with acid catalysts.[3] Consider using an alkaline catalyst. |

Conclusion

The synthesis of thioacetic acid from acetic anhydride is a well-established and versatile reaction. By understanding the underlying mechanism, carefully selecting the appropriate protocol, and adhering to stringent safety measures, researchers can reliably produce this important reagent for a wide range of applications in organic synthesis and drug discovery. The choice between using hydrogen sulfide gas with a catalyst or a water-soluble hydrosulfide will depend on the specific laboratory setup and safety considerations. With careful execution and purification, high-purity thioacetic acid can be obtained.

References

-

Thioacetic acid - Wikipedia. (URL: [Link])

-

THE PREPARATION OF THIO-ACETIC ACID. (URL: [Link])

- US2568020A - Method of preparing carbothiolic acids - Google P

-

thiolacetic acid - Organic Syntheses Procedure. (URL: [Link])

- SU1594174A1 - Method of producing thioacetic acid - Google P

-

A Convenient Synthesis of this compound - ACS Publications - American Chemical Society. (URL: [Link])

-

What safety precautions should you take when working with acetic anhydride? - Quora. (URL: [Link])

-

A Convenient Synthesis of this compound | Journal of the American Chemical Society. (URL: [Link])

-

Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

A rapid purification procedure and computer-assisted sulfide ion selective electrode assay for O-acetylserine sulfhydrylase from Salmonella typhimurium - PubMed. (URL: [Link])

-

Safety data sheet - acetic anhydride - INEOS Group. (URL: [Link])

-

Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem - NIH. (URL: [Link])

-

Identification of an acetyl disulfide derivative in the synthesis of thiosialosides | Request PDF. (URL: [Link])

-

Synthesis and biological evaluation of novel hydrogen sulfide releasing glycyrrhetic acid derivatives - Taylor & Francis Online. (URL: [Link])

-

Diacetyl sulphide - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols - PMC - NIH. (URL: [Link])

-

Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. (URL: [Link])

-

Acetic Formic Anhydride - Organic Syntheses Procedure. (URL: [Link])

-

File:Acetic anhydride and hydrogen sulfide reaction.jpg - Wikimedia Commons. (URL: [Link])

-

Acetic anhydride - Wikipedia. (URL: [Link])

-

Acetic anhydride preparation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

-

The Sulfur Chloride Route | OTC Acetic Anhydride Synthesis - YouTube. (URL: [Link])

-

How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (URL: [Link])

-

Acetic anhydride preparation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

-

Reaction of Acetic anhydride with PCl5 - YouTube. (URL: [Link])

-

Hydrogen sulfide - Wikipedia. (URL: [Link])

-

Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC - NIH. (URL: [Link])

-

Making Acetic Anhydride to piss off my FBI agent - YouTube. (URL: [Link])

-

What chemical reactions takes place in purifying acetylene? - Chemistry Stack Exchange. (URL: [Link])

-

Exploring the Reaction Mechanism of H2S Decomposition with MS3 (M = Mo, W) Clusters. (URL: [Link])

-

Removal of volatile sulfur compounds - The Australian Wine Research Institute. (URL: [Link])

Sources

- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2568020A - Method of preparing carbothiolic acids - Google Patents [patents.google.com]

- 5. SU1594174A1 - Method of producing thioacetic acid - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. fishersci.ca [fishersci.ca]

- 8. carlroth.com [carlroth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ineos.com [ineos.com]

- 11. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 12. Diacetyl sulphide [webbook.nist.gov]

An In-depth Technical Guide to the Formation Mechanisms of Acetyl Sulfide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the precise introduction of sulfur-containing moieties is a cornerstone of molecular design. Among the diverse array of sulfur transfer reagents, acetyl sulfide (dithis compound) presents as a potent and versatile, yet often overlooked, synthon. Its utility in thioacetylation reactions is critical for the synthesis of complex thioesters and other organosulfur compounds that are frequently core scaffolds in medicinally active agents.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a superficial overview to provide a deep, mechanistic understanding of this compound's formation. We will explore the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative references, empowering you to harness the full potential of this reactive intermediate.

The Chemical Identity and Significance of this compound

This compound, with the chemical formula C₄H₆O₂S, is the thioanhydride of acetic acid.[3][4] It is a reactive molecule where a sulfur atom bridges two acetyl groups. This structure imparts a high degree of electrophilicity to the carbonyl carbons, making it an excellent thioacetylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂S | [5] |

| Molecular Weight | 118.15 g/mol | [5] |

| CAS Number | 3232-39-1 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 120 °C | [4] |

| Density | 1.13 g/mL | [4] |

| Flash Point | 27 °C | [4] |

The significance of this compound and its precursors extends into the biological realm. Acetyl-Coenzyme A (acetyl-CoA), a thioester, is a central hub in cellular metabolism, participating in the biosynthesis of fatty acids and in the citric acid cycle.[6] The high-energy thioester bond in acetyl-CoA is a testament to the unique reactivity of this functional group, a reactivity that is mirrored in its synthetic analog, this compound.

Core Formation Mechanisms of this compound

The synthesis of this compound can be approached through several key pathways, each with its own mechanistic nuances and practical considerations. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

From Acetic Anhydride and Hydrogen Sulfide

One of the most direct and common methods for the preparation of this compound involves the reaction of acetic anhydride with hydrogen sulfide.[3] This reaction is typically catalyzed by a base.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrosulfide anion (HS⁻), formed by the deprotonation of hydrogen sulfide by a base, acts as the nucleophile.

Experimental Protocol: Synthesis of this compound from Acetic Anhydride

CAUTION: This procedure involves the use of hydrogen sulfide, a highly toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser fitted with a gas outlet leading to a scrubber containing a bleach solution to neutralize excess hydrogen sulfide.

-

Reaction Mixture: To the flask, add acetic anhydride (1.0 eq) and a catalytic amount of a non-nucleophilic base such as pyridine or triethylamine (0.05 eq).

-

Reaction Execution: Cool the reaction mixture in an ice bath. Bubble hydrogen sulfide gas through the stirred solution at a moderate rate. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

Monitoring: The reaction can be monitored by GC-MS to observe the formation of thioacetic acid as an intermediate and its subsequent conversion to this compound.

-

Work-up and Purification: Once the reaction is complete, cease the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S. The reaction mixture is then fractionally distilled under reduced pressure to isolate the this compound. The purity of the fractions should be assessed by GC-MS and ¹H NMR.

From Thioacetic Acid and an Acetylating Agent

This compound can also be synthesized by the reaction of thioacetic acid with an acetylating agent such as acetyl chloride or acetic anhydride. This method is advantageous when thioacetic acid is readily available.

Mechanism:

This is another example of nucleophilic acyl substitution, where the sulfur atom of thioacetic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol: Synthesis from Thioacetic Acid and Acetyl Chloride

-

Apparatus Setup: In a fume hood, equip a two-necked round-bottom flask with a magnetic stirrer and a dropping funnel. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: Charge the flask with thioacetic acid (1.0 eq) dissolved in a dry, aprotic solvent such as dichloromethane or diethyl ether.

-

Reaction Execution: Cool the solution in an ice bath. Add acetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution. The reaction will generate hydrogen chloride gas, which should be vented through a scrubber.

-

Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS. Upon completion, the solvent can be removed under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Biological Formation via Acetyl-CoA

In biological systems, the thioester functionality is central to the chemistry of acetyl-CoA. While this compound itself is not a direct product in the same manner as in synthetic chemistry, the principles of thioester reactivity are highly relevant. Acetyl-CoA serves as a biological acetylating agent, transferring its acetyl group to various nucleophiles.[6] The formation of acetyl-CoA itself from acetate is catalyzed by acetyl-CoA synthetase and involves the activation of acetate with ATP to form an acetyl-adenylate intermediate, which then reacts with the thiol of coenzyme A.[6]

Characterization and Analytical Techniques

The unambiguous identification and quantification of this compound are crucial for both synthetic and analytical applications. A combination of spectroscopic and chromatographic methods is typically employed.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | A singlet at approximately δ 2.4 ppm corresponding to the six equivalent protons of the two methyl groups. | [4][7] |

| ¹³C NMR | A signal for the methyl carbons around δ 30 ppm and a signal for the carbonyl carbons around δ 195 ppm. | [4] |

| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1700-1720 cm⁻¹. | [3] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 118, with characteristic fragment ions corresponding to the loss of acetyl and thioacetyl groups. |

Analytical Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of this compound. A typical method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C). The mass spectrometer can be operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be compared to a reference spectrum.[8][9]

-

High-Performance Liquid Chromatography (HPLC): For the analysis of this compound, especially in the context of its reactions or in biological matrices, reversed-phase HPLC can be utilized. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. Detection is typically performed using a UV detector at a wavelength where the this compound has some absorbance (around 230 nm).[10][11][12]

Role in Drug Development and Organic Synthesis

The thioester functionality is a key structural motif in a variety of biologically active molecules and is a valuable intermediate in the synthesis of pharmaceuticals.[1][2][13] this compound, as a potent thioacetylating agent, provides a direct route to introduce the thioacetyl group, which can then be further elaborated.

Applications in Synthesis:

-

Thioester Synthesis: this compound can react with alcohols and amines to form the corresponding thioesters and thioamides, respectively. These reactions are often carried out in the presence of a base to neutralize the acetic acid byproduct.

-

Synthesis of Sulfur-Containing Heterocycles: The thioacetyl group can be a precursor for the construction of various sulfur-containing heterocyclic rings that are prevalent in many drug molecules.

The use of sulfur-containing compounds in pharmaceuticals is extensive, with functionalities like thioethers, sulfonamides, and sulfones being common.[1][2] The development of efficient methods for the introduction of sulfur, such as through the use of this compound, is therefore of high importance in medicinal chemistry.[7][13]

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with care.[4] It is also likely to be malodorous and potentially irritating.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. It should be kept in a tightly sealed container, preferably under an inert atmosphere to prevent hydrolysis.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a reactive and versatile reagent with important applications in organic synthesis and relevance to biological chemistry. A thorough understanding of its formation mechanisms from readily available starting materials like acetic anhydride, hydrogen sulfide, and thioacetic acid is essential for its effective utilization. The protocols and characterization data provided in this guide are intended to equip researchers with the knowledge to confidently synthesize, handle, and apply this compound in their work, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

-

PubChem. (n.d.). Acetic thioanhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diacetyl sulphide. NIST Chemistry WebBook. Retrieved from [Link]

-

DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Retrieved from [Link]

- Liu, C., & Szostak, M. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Organic Letters, 23(13), 5196-5201.

-

Moffitt Cancer Center. (2024, January 22). New Reagent Improves the Process of Making Sulfur-Containing Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

- Falconer, R. A., et al. (2010). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides.

- Jia, X. S., et al. (2005). A facile method for the synthesis of diacyl disulfides. Journal of Chemical Research, 2005(11), 721-722.

- Feng, M., Tang, B., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.

- Dong, H., et al. (2020).

-

SciSpace. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2012). Sulfisoxazole Acetyl Analyzed with HPLC. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. Retrieved from [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. Retrieved from [Link]

-

AZoLifeSciences. (2024, January 23). Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis. Retrieved from [Link]

-

Alonso, M. E., & Aragona, H. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

National Institutes of Health. (2024). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

-

National Institutes of Health. (2017). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]

-

National Institutes of Health. (1993). High-performance liquid chromatography detection of sulfide in tissues from sulfide-treated mice. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

The Royal Society of Chemistry. (n.d.). Reactivity of sulfur nucleophiles towards S-nitrosothiols. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Method 15 - Determination of Hydrogen Sulfide, Carbonyl Sulfide, and Carbon Disulfide Emissions from Stationary Sources. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 9030B: Acid-Soluble and Acid-Insoluble Sulfides: Distillation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

National Institutes of Health. (2020). Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. Retrieved from [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. A way to thioacetate esters compatible with non-oxidative prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 6. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 7. moffitt.org [moffitt.org]

- 8. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Sulfisoxazole Acetyl Analyzed with HPLC - AppNote [mtc-usa.com]

- 12. researchgate.net [researchgate.net]

- 13. azolifesciences.com [azolifesciences.com]

An In-depth Technical Guide to the Physical Properties of Acetyl Sulfide

Foreword: Understanding the Thioanhydride Landscape

Acetyl sulfide, systematically known as ethanethioic anhydride or dithis compound, represents a unique class of organosulfur compounds. As the sulfur analog of acetic anhydride, its reactivity and physical characteristics are of significant interest to researchers in drug development, organic synthesis, and materials science. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established scientific principles and supported by available technical data. Our objective is to equip researchers and scientists with the necessary information for the safe and effective handling, characterization, and application of this versatile reagent.

Molecular and Structural Characteristics

This compound possesses a distinct molecular architecture that dictates its physical behavior. The central sulfur atom is bonded to two acetyl groups, creating a thioanhydride linkage. This structure imparts a specific polarity and potential for intermolecular interactions, influencing properties such as boiling point and solubility.

Fundamental Identifiers

A clear identification of this compound is paramount for any scientific endeavor. The following table summarizes its key molecular identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Systematic Name | Ethanethioic Anhydride | [3][4] |

| Synonyms | Dithis compound, Acetic Thioanhydride | [2][3] |

| CAS Number | 3232-39-1 | [1][2] |

| Molecular Formula | C₄H₆O₂S | [2][3] |

| Molecular Weight | 118.15 g/mol | [2] |

Structural Representation

The arrangement of atoms within the this compound molecule can be visualized through a simple structural diagram.

Caption: 2D structure of this compound.

Core Physical Properties

The macroscopic physical properties of a compound are a direct reflection of its microscopic molecular structure and intermolecular forces. This section details the key physical constants of this compound.

Tabulated Physical Data

The following table provides a summary of the experimentally determined or reported physical properties of this compound.

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] | |

| Boiling Point | 120 °C | At atmospheric pressure. | [1] |

| Melting Point | Not well-established | A reported value of 140-142 °C is inconsistent with the boiling point and likely erroneous.[1] | |

| Density | 1.13 g/cm³ | At 20 °C. | [1] |

| Refractive Index (n_D^20) | 1.4810 - 1.4840 | [1] | |

| Flash Point | 26 °C | [1] |

Solubility Profile

-

Organic Solvents: Expected to be miscible with common organic solvents such as acetone, diethyl ether, ethanol, and chloroform due to similar polarities and the potential for dipole-dipole interactions.

-

Water: Sparingly soluble. The presence of the polar carbonyl groups may allow for some interaction with water molecules, but the overall nonpolar character of the acetyl groups and the sulfur atom will limit its solubility. Hydrolysis to thioacetic acid may also occur over time in aqueous environments.

Vapor Pressure

Specific vapor pressure data for this compound is not widely reported. However, given its boiling point of 120 °C, it can be classified as a moderately volatile liquid at room temperature. Appropriate precautions should be taken to avoid inhalation of vapors, especially in enclosed spaces.

Spectral Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. This section discusses the expected spectral features of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its carbonyl groups.

-

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1700-1750 cm⁻¹ . The exact position can be influenced by the electronegativity of the sulfur atom and potential resonance effects. This is the most characteristic peak in the IR spectrum of this compound.

-

C-H Stretch: Absorptions corresponding to the stretching of the methyl C-H bonds will appear in the region of 2850-3000 cm⁻¹ .

-

C-S Stretch: The carbon-sulfur stretching vibration is expected to produce a weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

-